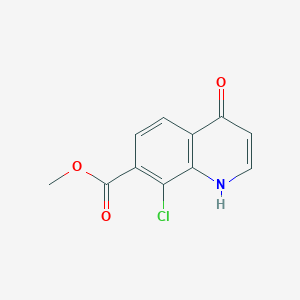

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

Description

BenchChem offers high-quality Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERUOGNUVCRUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647425 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-54-4 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Significance of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

An In-Depth Technical Guide to Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4)

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anticancer, antibacterial, antiviral, and antimalarial properties.[2][3] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore found in many potent antibacterial agents.[1]

This technical guide focuses on a specific derivative, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4). While this compound is primarily available as a research chemical and not extensively characterized in publicly available literature, its structural features suggest significant potential as a building block in drug discovery and as a target for further biological evaluation. The presence of the chloro substituent at the 8-position and the methyl carboxylate at the 7-position offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents.

This guide will provide a comprehensive overview of the known and predicted properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, drawing upon data from closely related analogues to provide a predictive yet scientifically grounded resource.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is presented in the table below. These have been compiled from chemical supplier databases.[2][4]

| Property | Value | Source |

| CAS Number | 948573-54-4 | [2][4] |

| Molecular Formula | C₁₁H₈ClNO₃ | [2][4] |

| Molecular Weight | 237.64 g/mol | [2][4] |

| Appearance | Solid (predicted) | - |

| Storage | Sealed in dry, room temperature | [4] |

Structural Information:

Caption: Chemical structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Synthesis Methodology: A Predictive Approach via Gould-Jacobs Cyclization

The following proposed synthetic pathway is based on the successful synthesis of structurally similar compounds, such as 7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, as reported by Pintilie et al. (2010).[1]

Caption: Proposed synthetic workflow for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Experimental Protocol (Analogous)

The following is a detailed, step-by-step methodology adapted from the synthesis of related compounds.[1] Researchers should consider this a starting point for optimization.

Step 1 & 2: Synthesis of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a distillation condenser, combine one equivalent of methyl 3-amino-2-chlorobenzoate and one equivalent of diethyl ethoxymethylenemalonate (EMME).

-

Condensation: Heat the mixture with stirring to approximately 130 °C. Ethanol will begin to distill off. Continue heating for 1.5-2 hours until the evolution of ethanol ceases.

-

Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250-260 °C) for 30-45 minutes.

-

Work-up: Allow the reaction mixture to cool. The product will precipitate. Filter the solid, wash with a suitable solvent like acetone, and dry to obtain the crude ethyl ester.

Step 3: Hydrolysis to the Carboxylic Acid

-

Saponification: Suspend the crude ethyl ester in a solution of aqueous sodium hydroxide (e.g., 2N).

-

Reaction: Heat the mixture to reflux with stirring for 2-3 hours.

-

Isolation: After cooling, filter the solution to remove any unreacted starting material. Acidify the filtrate to a pH of approximately 4-5 with hydrochloric acid. The carboxylic acid will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Methyl Esterification

-

Reaction Setup: Suspend the carboxylic acid in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate solution. The methyl ester may precipitate or can be extracted with an organic solvent like dichloromethane.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound.

Spectral Characterization (Predictive)

As experimental spectra for the title compound are not available, this section provides predicted spectral data based on the analysis of closely related structures reported in the literature.[1][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the quinoline core and the methyl ester. The chemical shifts (δ) are predicted in ppm relative to a TMS standard.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | s | H-2 |

| ~8.1 | d | H-5 |

| ~7.6 | d | H-6 |

| ~3.9 | s | -OCH₃ |

| ~12.0 | br s | N-H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~177 | C-4 (C=O) |

| ~166 | C=O (ester) |

| ~148 | C-8a |

| ~140 | C-2 |

| ~138 | C-7 |

| ~127 | C-5 |

| ~125 | C-6 |

| ~123 | C-4a |

| ~118 | C-8 |

| ~109 | C-3 |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1660 | C=O stretch (keto) |

| ~1610 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

-

Predicted [M+H]⁺: 238.02

Potential Applications in Drug Discovery

The structural features of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The broader class of quinoline derivatives has demonstrated significant activity in several key therapeutic areas.

Anticancer Potential

Numerous quinoline derivatives have been investigated for their anticancer properties.[3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The 8-chloro substitution on the quinoline ring can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.

Antiviral Activity

The 4-oxo-1,4-dihydroquinoline scaffold is also present in compounds with demonstrated antiviral activity, including against HIV.[3] These compounds can act as inhibitors of viral enzymes such as integrase. Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate could serve as a starting point for the development of novel antiviral agents through modification of the ester group or substitution at the N-1 position.

Antibacterial Applications

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a cornerstone of the quinolone class of antibiotics. While the title compound is a 7-carboxylate, its structural similarity suggests that it could be a precursor for the synthesis of novel antibacterial agents. The 8-chloro substituent is a feature found in some potent antibacterial quinolones, suggesting this moiety is compatible with antibacterial activity.[1]

Conclusion

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a fascinating molecule with significant untapped potential in the field of medicinal chemistry. While detailed experimental data for this specific compound remains to be published, its structural relationship to a wide range of biologically active quinoline derivatives makes it a compelling target for further investigation. This guide has provided a predictive yet scientifically grounded overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers looking to explore the therapeutic possibilities of this and related compounds. The synthetic routes and spectral predictions outlined herein provide a solid foundation for initiating laboratory work on this promising research chemical.

References

-

Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748. [Link]

-

Al-Dweik, M. R., Zahra, J. A., Khanfar, M. A., El-Abadelah, M. M., Zeller, K.-P., & Voelter, W. (2008). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Monatshefte für Chemie - Chemical Monthly, 140(2), 221–226. [Link]

-

Tavakkoli, M., Zare, M., Mohebbi, S., Ghasemi, S., & Fassihi, A. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124632. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and related antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

-

Lead Sciences. (n.d.). Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | C11H8N2O5 | CID 619104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the highly successful fluoroquinolone antibiotics.[1][2] Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a critical intermediate in the synthesis of these next-generation pharmaceuticals. Its strategic functionalization allows for the introduction of diverse pharmacophoric groups that modulate antibacterial activity, spectrum, and pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of its synthesis, grounded in the principles of the Gould-Jacobs reaction. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss methods for characterization, and offer field-proven insights for troubleshooting and optimization. This document is intended for researchers, chemists, and professionals in the field of drug development.

Strategic Overview: The Gould-Jacobs Approach

The synthesis of the 4-quinolone core is most effectively achieved through the Gould-Jacobs reaction, a robust and versatile method first reported in 1939.[3][4] This reaction is a powerful tool for constructing the quinoline ring system from appropriately substituted anilines.[3][5] The overall strategy is a two-step process:

-

Condensation: An initial nucleophilic substitution reaction between a substituted aniline and diethyl ethoxymethylenemalonate (DEEM or EMME) to form a stable vinylogous amide intermediate, diethyl 2-((arylamino)methylene)malonate.[6][7]

-

Thermal Cyclization: A high-temperature, intramolecular cyclization of the intermediate, which proceeds via a 6-electron electrocyclization to form the fused heterocyclic ring system of the target quinolone.[3][4]

The regioselectivity of the cyclization is a critical consideration, governed by both steric and electronic factors of the substituents on the aniline ring.[3] For the synthesis of our target molecule, the starting material is Methyl 3-amino-2-chlorobenzoate . The electron-withdrawing nature of the chloro and carboxylate groups directs the cyclization to occur at the C2 position of the aniline ring, yielding the desired 8-chloro substituted quinolone.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

Caption: High-level two-step synthesis workflow.

Mechanistic Deep Dive: The Gould-Jacobs Reaction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate.[5]

-

Elimination: This is followed by the elimination of an ethanol molecule to form the key intermediate, a substituted anilidomethylenemalonate. This intermediate is often stable enough to be isolated.[4][5]

-

Electrocyclization: The critical, high-energy step is the thermal 6-electron electrocyclization. The aryl ring attacks the ester carbonyl, forming the quinoline ring. This step requires significant thermal energy, typically achieved by using a high-boiling point solvent.[3][4]

-

Tautomerization: The initially formed 4-hydroxyquinoline exists in tautomeric equilibrium with the more stable 4-oxo (or 4-quinolone) form.[5][8] For our target molecule, the 4-oxo tautomer is the final product.

Visualized Reaction Mechanism

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Disclaimer: This protocol involves high temperatures and potentially hazardous materials. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Role | Notes |

| Methyl 3-amino-2-chlorobenzoate | 185.61 | Starting Material | Ensure high purity (>98%) |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | Reagent | Keep dry; moisture sensitive |

| Dowtherm A | 166.22 | High-Boiling Solvent | Mixture of diphenyl ether and biphenyl |

| Ethanol (Absolute) | 46.07 | Solvent | For purification/washing |

| Hexanes | - | Solvent | For purification/washing |

Step 1: Synthesis of Diethyl 2-((2-chloro-3-(methoxycarbonyl)phenyl)amino)methylene-malonate (Intermediate)

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.

-

Charging Reagents: To the flask, add Methyl 3-amino-2-chlorobenzoate (18.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 eq).

-

Reaction: Heat the mixture with stirring to 130-140°C.[9] Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Once the reaction is complete (disappearance of the starting aniline), allow the mixture to cool to approximately 60-70°C.

-

Isolation: Add hexanes (100 mL) to the warm mixture with vigorous stirring. The intermediate product will precipitate as a solid.

-

Purification: Cool the slurry in an ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (Final Product)

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a short-path distillation head with a condenser, and a thermometer capable of measuring up to 300°C.

-

Solvent Pre-heating: Add Dowtherm A (200 mL) to the flask and heat to 250-255°C.[10]

-

Addition of Intermediate: Add the dried intermediate from Step 1 portion-wise to the hot Dowtherm A over 30-45 minutes.[10] Ensure the temperature does not drop below 245°C during the addition. Ethanol will distill off during the reaction.

-

Reaction: After the addition is complete, maintain the reaction temperature at 250-255°C for an additional 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.

-

Cooling and Precipitation: Allow the reaction mixture to cool slowly to below 100°C. The final product will precipitate from the Dowtherm A.

-

Isolation: Add hexanes (200 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 100 mL) to remove residual Dowtherm A, followed by a wash with ethanol (2 x 50 mL).

-

Drying: Dry the resulting solid in a vacuum oven at 80-100°C to afford the final product, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, as an off-white to light tan solid.

Characterization and Analysis

Confirmation of the final product's identity and purity is essential. The following analytical data are typical for this compound.

| Analysis Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), 8.5 (s, 1H, H-2), 8.2 (d, 1H, H-5), 7.8 (d, 1H, H-6), 3.9 (s, 3H, OCH₃). |

| ¹³C NMR (DMSO-d₆) | δ ~175 (C=O, C4), 165 (C=O, ester), 145 (C-2), 140 (C-8a), 135 (C-5), 128 (C-7), 125 (C-6), 124 (C-4a), 122 (C-8), 110 (C-3), 52 (OCH₃). |

| Mass Spec (ESI) | [M+H]⁺ = 252.0, [M-H]⁻ = 250.0 |

| FT-IR (ATR, cm⁻¹) | ~3100-2900 (N-H, C-H stretch), ~1720 (C=O, ester), ~1650 (C=O, ketone), ~1600, 1550 (C=C, aromatic). |

| Melting Point | >280°C (with decomposition). |

Troubleshooting and Field-Proven Insights

-

Issue: Low Yield in Step 1 (Condensation)

-

Cause: Incomplete reaction or side reactions.

-

Solution: Ensure the starting aniline is of high purity. Moisture can hydrolyze the DEEM; use anhydrous conditions if necessary. A slight excess of DEEM (1.05-1.1 eq) can drive the reaction to completion.

-

-

Issue: Dark-colored Product in Step 2 (Cyclization)

-

Cause: Thermal decomposition due to excessive temperature or prolonged reaction time.

-

Solution: Maintain strict temperature control (±5°C). Do not exceed 260°C. Ensure the intermediate is added slowly to prevent a large exotherm. The reaction should be stopped as soon as the starting material is consumed (monitored by TLC).

-

-

Issue: Product Contaminated with Dowtherm A

-

Cause: Insufficient washing during purification.

-

Solution: The product has very low solubility in hexanes, while Dowtherm A is highly soluble. Be meticulous with the hexane wash. Breaking up the filter cake and re-slurrying in fresh hexanes can be effective. A final wash with a more polar solvent like ethanol or ethyl acetate can help remove final traces.

-

-

Insight on Solvent Choice: While diphenyl ether is also used, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is often preferred as it has a lower melting point, making it easier to handle at the start and end of the reaction.

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable pathway to Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, a key building block for advanced antibacterial agents. By understanding the core principles of the reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can successfully and efficiently synthesize this valuable intermediate. The insights provided in this guide are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific drug development programs.

References

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

The Biological Landscape of Quinolone Carboxylates: A Technical Guide for Drug Development Professionals

Preamble: Navigating the Quinolone Core

To the dedicated researcher in drug discovery, the quinolone scaffold represents a privileged structure, a testament to the power of synthetic chemistry in combating disease. For decades, the 4-quinolone-3-carboxylic acid framework has been the cornerstone of a vast and potent class of antibacterial agents. However, the precise placement of the crucial carboxylate moiety is a key determinant of biological activity. This guide delves into the biological activities of quinolone-carboxylate derivatives, with a specific focus on the often-overlooked yet distinct quinolone-7-carboxylate class, while providing a comprehensive framework for understanding the pivotal role of the C-7 position in the more prevalent 3-carboxyquinolone series.

It is critical to establish a clear distinction from the outset. The vast majority of literature and clinically significant compounds belong to the 4-quinolone-3-carboxylic acid family, where the C-7 position is a primary site for substitution to modulate spectrum and potency. In contrast, compounds where the carboxylic acid group is located at the C-7 position are significantly less common. This guide will first illuminate the known biological activities of this rarer class before exploring the extensive and impactful world of C-7 substituted quinolone-3-carboxylates, providing a holistic view for the medicinal chemist and biologist alike.

Part 1: The Quinolone-7-Carboxylate Subclass: A Focused Inquiry

While the body of research is not as extensive as for its 3-carboxy counterparts, the existence and study of quinolone-7-carboxylic acids confirm their place in the broader quinolone family. A notable example is the compound EN 272, a quinolone-7-carboxylic acid that has been evaluated for its in-vitro antibacterial properties.

Antibacterial Spectrum of a Quinolone-7-Carboxylate

Studies on EN 272 revealed that it possesses activity against a range of bacteria, although generally at a lower potency compared to its 3-carboxylated cousins like enoxacin and ofloxacin.[1]

-

Gram-Negative Activity: EN 272 demonstrated inhibitory effects against the majority of Enterobacteriaceae at concentrations of ≤1.6 mg/l.[1] Notably, it retained activity against organisms resistant to nalidixic acid, ampicillin, and cephalexin.[1]

-

Gram-Positive Activity: The compound showed inhibitory activity against most staphylococci at concentrations of ≤6.3 mg/l.[1]

-

Limitations: Its activity against Pseudomonas aeruginosa and streptococcal species was found to be poor.[1] Like other quinolones, its efficacy is reduced at acidic pH and in urine.[1]

This profile suggests that while the 7-carboxylate scaffold is compatible with antibacterial action, the specific positioning of the carboxylate group significantly influences the potency and spectrum of the resulting derivative.

Part 2: The C-7 Position on the 4-Quinolone-3-Carboxylic Acid Scaffold: The Epicenter of Activity Modulation

The strategic modification of the C-7 substituent on the 4-quinolone-3-carboxylic acid core has been the most fruitful avenue in the development of potent and broad-spectrum antibacterial, as well as novel anticancer and antiviral agents.[2][3][4] This position directly influences the compound's interaction with its primary targets and its pharmacokinetic properties.

Structure-Activity Relationship (SAR) at C-7

The substituent at the C-7 position is a critical determinant of the biological activity and pharmacokinetic profile of quinolone derivatives.[4][5]

| Position | Substituent/Modification | Impact on Biological Activity |

| C-7 | Piperazinyl and Pyrrolidinyl Moieties | Introduction of a piperazine ring at C-7, as seen in norfloxacin, significantly broadens the antibacterial spectrum to include Gram-negative bacteria like Pseudomonas aeruginosa.[3][6] Pyrrolidine substituents have also been shown to enhance activity. |

| Bulky/Aromatic Groups | The introduction of larger, sometimes aromatic, groups at this position can shift the biological activity profile from antibacterial to anticancer or antiviral.[2][7] For instance, the presence of an aromatic group can contribute to cytotoxicity against mammalian cells.[2] | |

| Cycloalkyl and Vinyl Derivatives | Novel C-7 derivatives incorporating aminocyclobutyl, aminocyclopropyl, or aminomethyl-vinyl groups have shown significant inhibitory activity against Gram-negative bacteria, comparable to ciprofloxacin.[8] | |

| Benzimidazolyl Group | The addition of a benzimidazole moiety at C-7 has been explored, with the resulting compounds showing activity against S. aureus.[4] |

Antibacterial Activity: Targeting Bacterial Topoisomerases

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death.[3][5]

The C-7 substituent plays a crucial role in the interaction with the DNA gyrase-DNA complex, influencing both the potency and the spectrum of antibacterial activity.

Mechanism of Action: DNA Gyrase Inhibition

Caption: Quinolone derivatives exert their antibacterial effect by trapping DNA gyrase in a covalent complex with DNA, leading to lethal double-strand breaks.

Anticancer Activity: Targeting Eukaryotic Topoisomerases

Interestingly, modifications to the quinolone scaffold, often involving the C-7 substituent, can shift their target preference from bacterial to eukaryotic topoisomerases, particularly topoisomerase II. This has led to the exploration of quinolone derivatives as potential anticancer agents.[2]

The mechanism of action in cancer cells mirrors the antibacterial effect but is directed at the human orthologs of the enzymes. By inhibiting topoisomerase II, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[2] Rosoxacin, a 7-(4-pyridinyl)quinolone derivative, is an example of a cytotoxic quinolone.[2]

Antiviral Activity: Emerging Applications

Quinolone derivatives have also demonstrated potential as antiviral agents, with activity reported against viruses such as HIV and HCV.[2][7] The mechanism of antiviral action is more varied and can involve the inhibition of viral enzymes like HIV-1 integrase or interference with viral transcription.[2][7] For instance, the introduction of an aryl group at the piperazine moiety of a fluoroquinolone can confer anti-HIV activity.[7] Some fluoroquinolones have also been shown to suppress the replication of RNA viruses like Zika and dengue viruses.[9]

Part 3: Essential Experimental Protocols for Biological Evaluation

A rigorous and standardized approach to evaluating the biological activity of novel quinolone-7-carboxylate derivatives is paramount. The following section provides a framework of essential, self-validating experimental protocols.

Workflow for Biological Activity Screening

Caption: A streamlined workflow for the comprehensive biological evaluation of novel quinolone-7-carboxylate derivatives.

Detailed Experimental Methodologies

3.2.1. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Principle: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

-

Protocol:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium without bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

3.2.2. Anticancer Activity: MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11]

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Treatment: Treat the cells with various concentrations of the quinolone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]

-

Measurement: Record the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated control cells.

-

3.2.3. Mechanism of Action: DNA Gyrase Supercoiling Inhibition Assay

-

Principle: To assess the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

-

Protocol:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice, containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control.

-

3.2.4. Mechanism of Action: Eukaryotic Topoisomerase II Decatenation Assay

-

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by human topoisomerase II.[12][13][14]

-

Protocol:

-

Reaction Setup: Prepare reaction mixtures on ice containing assay buffer, ATP, kDNA, and the test compound.[14]

-

Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction.[14]

-

Incubation: Incubate at 37°C for 30 minutes.[14]

-

Termination: Stop the reaction by adding a stop solution containing SDS.[14]

-

Electrophoresis and Visualization: Separate the catenated and decatenated DNA on an agarose gel and visualize. Inhibition is observed as a persistence of the high molecular weight catenated kDNA at the top of the gel.[14]

-

Conclusion and Future Perspectives

The quinolone scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the quinolone-7-carboxylate class is currently underexplored, the initial findings for compounds like EN 272 warrant further investigation to delineate its potential and limitations. The true power for future drug development, however, likely remains in the strategic and innovative modification of the C-7 position on the well-established 4-quinolone-3-carboxylic acid backbone. By leveraging the structure-activity relationships discussed and employing rigorous biological evaluation protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class, addressing the pressing needs for new antibacterial, anticancer, and antiviral agents.

References

A comprehensive list of all sources cited within this guide is provided below.

- Al-Trawneh, A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72.

- Bambeke, F., Michot, J. M., Van, J., & Tulkens, P. M. (2005). The bacterial activity of quinolones. Clinical Infectious Diseases, 41(Supplement_2), S124-S136.

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

- Yadav, P., & Kumar, R. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(11), 3291.

- Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.

- Al-Horani, R. A., & Desai, U. R. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 12(12), 1438.

- Neu, H. C. (1985). The in-vitro activity of EN 272, a quinolone-7-carboxylic acid, in comparison with other quinolones. Journal of Antimicrobial Chemotherapy, 16(1), 43-48.

- López-Romero, D., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceutics, 15(8), 2118.

- ACS Measurement Science Au. (2024).

- De La Cruz, R., et al. (2019). Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses. Viruses, 11(11), 1047.

- Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.

- Mitsuhashi, S., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 8(Suppl 5), S499-S507.

- Pommier, Y., et al. (2010). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3.

- González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(14), 4404.

- Maxwell, A., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS infectious diseases, 3(10), 753-763.

- Kim, Y., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules, 26(14), 4125.

- Cohen, M. A., et al. (1986). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial agents and chemotherapy, 30(5), 766-770.

- González-Bacerio, J., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14902.

- Jothilingam, S., et al. (2012). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 16(2), 1-5.

- Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of a Series of Levofloxacin Carboxamide Analogues. Medicinal Chemistry, 10(8), 812-819.

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Kim, Y., et al. (2021). Antiviral activity of isoquinolone derivatives against influenza viruses and their cytotoxicity. Molecules, 26(14), 4125.

-

JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

- Manfrin, V., et al. (2003). Antiviral properties of quinolone-based drugs. Current medicinal chemistry, 10(23), 2597-2615.

- Hsieh, T., et al. (2010). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 54(1), 11-19.

-

ResearchGate. (2015). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have?. Retrieved from [Link]

- Wyrzykiewicz, E., et al. (2021).

- Aldred, K. J., et al. (2014). Structural Characterization of the Millennial Antibacterial (Fluoro)

- Gouvea, I. P., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Journal of the Brazilian Chemical Society, 29, 215-236.

- Domagala, J. M., et al. (1988). Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic acid. Journal of medicinal chemistry, 31(5), 991-1002.

Sources

- 1. The in-vitro activity of EN 272, a quinolone-7-carboxylic acid, in comparison with other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses [mdpi.com]

- 10. atcc.org [atcc.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. One moment, please... [topogen.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Analysis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

An In-Depth Technical Guide:

Introduction and Core Objective

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS No. 948573-54-4) is a member of the quinolone class of heterocyclic compounds.[1] This structural motif is central to a wide range of pharmacologically active agents, particularly known for their antibacterial properties by inhibiting DNA gyrase.[2] The precise substitution pattern on the quinoline core is critical for modulating biological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structural confirmation and purity assessment are paramount in the research and development pipeline.

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both predicted data based on extensive analysis of analogous structures and field-proven protocols for data acquisition.

Below is the chemical structure of the target compound with standard atom numbering used for subsequent spectral assignments.

Caption: Structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule like this, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the core structure. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it effectively solubilizes polar quinolones and allows for the observation of exchangeable protons like the N-H proton.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electron-withdrawing nature of the carbonyl groups and the chlorine atom.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Justification |

| N-H (1) | ~12.0 - 12.5 | broad singlet | - | Exchangeable proton, often broad. Its downfield shift is characteristic of the 4-quinolone tautomer. |

| H-2 | ~8.5 - 8.8 | singlet | - | Located between a nitrogen atom and a carbonyl group, leading to significant deshielding. Similar protons in related structures appear in this region.[3] |

| H-5 | ~8.1 - 8.3 | doublet | ~8.8 Hz | Ortho-coupled to H-6. Deshielded by the adjacent C4-carbonyl group. |

| H-6 | ~7.6 - 7.8 | doublet | ~8.8 Hz | Ortho-coupled to H-5. The chemical shift is influenced by the adjacent carboxylate and the distal chloro-substituent. |

| -OCH₃ | ~3.9 - 4.1 | singlet | - | Typical chemical shift for a methyl ester group attached to an aromatic ring.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts of the carbonyl carbons are particularly diagnostic.

| Assignment | Predicted δ (ppm) | Justification |

| C4 (Keto C=O) | ~175 - 178 | Highly deshielded due to its ketone functionality and conjugation. Quinolone C4 carbons typically appear in this range.[3] |

| C7-COO (Ester C=O) | ~164 - 166 | Characteristic chemical shift for an ester carbonyl carbon.[4] |

| C2 | ~152 - 155 | Deshielded by the adjacent nitrogen and its position in the conjugated system.[3] |

| C8a | ~145 - 148 | Quaternary carbon adjacent to nitrogen. |

| C5, C6 | ~125 - 135 | Aromatic methine carbons. Precise assignment requires 2D NMR techniques like HSQC/HMBC. |

| C4a, C7, C8 | ~120 - 140 | Quaternary aromatic carbons. Their shifts are heavily influenced by the substituents (Cl, COO, C=O). |

| C3 | ~110 - 115 | Shielded relative to other aromatic carbons due to its position in the pyridone ring. |

| -OCH₃ | ~52 - 54 | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Rationale for MS Analysis

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing evidence of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. The fragmentation pattern observed in the MS/MS spectrum also offers valuable structural information that corroborates NMR findings. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecule.

Expected Mass Spectrum

The compound has a molecular formula of C₁₁H₈ClNO₃ and a monoisotopic mass of 237.0193 g/mol .[1]

-

Molecular Ion Peak: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺. A key diagnostic feature will be the isotopic pattern of chlorine.

-

[M+H]⁺: Expected at m/z 238.0267

-

[M+2+H]⁺: Expected at m/z 240.0238

-

The relative intensity of these two peaks will be approximately 3:1 , which is the characteristic isotopic signature of a single chlorine atom.

-

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 238 peak would likely reveal characteristic losses:

-

Loss of methanol (-CH₃OH, 32 Da): From the ester, resulting in a fragment at m/z ~206.

-

Loss of the methoxy radical (•OCH₃, 31 Da): Resulting in an acylium ion at m/z ~207.

-

Loss of carbon monoxide (-CO, 28 Da): A common fragmentation from the quinolone ring system.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 6 - 8 L/min at 200 °C

-

-

Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500 to observe the parent ion. Select the [M+H]⁺ ion at m/z 238 for MS/MS fragmentation analysis using collision-induced dissociation (CID) with argon as the collision gas.

Infrared (IR) Spectroscopy

Rationale for IR Analysis

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the N-H bond, the two distinct carbonyl groups (ketone and ester), and the aromatic system.

Expected IR Absorption Bands

The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

| Frequency (cm⁻¹) | Intensity | Assignment | Justification |

| ~3200 - 3000 | Medium, Broad | N-H stretch | Characteristic of the N-H bond in the 1,4-dihydroquinoline system. Broadness suggests potential hydrogen bonding.[3][5] |

| ~1720 - 1740 | Strong | C=O stretch (Ester) | Typical frequency for an aromatic ester carbonyl. |

| ~1660 - 1680 | Strong | C=O stretch (Ketone) | The frequency is lowered from a typical ketone due to conjugation with the aromatic ring and the vinyl group.[3] |

| ~1610, 1560, 1480 | Medium-Strong | C=C stretches (Aromatic/Vinyl) | Multiple bands are expected, corresponding to the vibrations of the quinoline ring system.[3] |

| ~1250 - 1300 | Strong | C-O stretch (Ester) | Corresponds to the asymmetric C-O-C stretching of the ester group. |

Experimental Protocol for IR Data Acquisition

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate relies on the synergistic use of NMR, MS, and IR techniques. NMR spectroscopy provides the definitive structural framework, MS confirms the molecular weight and elemental composition while offering fragmentation clues, and IR spectroscopy rapidly verifies the presence of key functional groups. The predicted data and detailed protocols within this guide serve as a robust framework for researchers to ensure the identity, purity, and structural integrity of this important quinolone derivative, facilitating its advancement in drug discovery and development programs.

References

-

Pintilie, L., et al. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

-

PMC - NIH. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC - NIH. Available from: [Link]

Sources

- 1. 948573-54-4|Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Crystal structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a detailed technical analysis of the structural characteristics of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, a member of this vital class of compounds. In the absence of a publicly available crystal structure for the title compound, this paper leverages a rigorous, comparative analysis of a closely related analogue, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, for which detailed crystallographic data exists. We will delve into the anticipated synthesis, spectroscopic characterization, and, most critically, the expected solid-state architecture, including key intermolecular interactions that govern its crystal packing. This predictive analysis serves as a valuable resource for researchers engaged in the rational design of novel quinolone-based therapeutic agents.

Introduction: The Enduring Significance of the 4-Quinolone Core

The quinoline ring system, particularly the 4-oxo-1,4-dihydroquinoline core, is a privileged scaffold in drug discovery, forming the backbone of numerous synthetic compounds with diverse and potent pharmacological activities.[1][2][3] The seminal discovery of nalidixic acid and the subsequent development of fluoroquinolone antibiotics cemented this scaffold's importance in combating bacterial infections.[4] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase, a process that underscores the critical role of the molecule's three-dimensional structure and its ability to engage in specific binding interactions.[5]

Beyond their antibacterial prowess, quinoline derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-HIV, anti-inflammatory, and anticonvulsant activities.[1][6] The functionalization of the quinolone ring at various positions with substituents such as halogens, alkyl, and carboxylate groups allows for the fine-tuning of a compound's physicochemical properties, target specificity, and pharmacokinetic profile. The 8-chloro substitution, in particular, has been explored for its contribution to the biological activity of various quinoxaline and quinoline derivatives.[7]

This guide focuses on Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS No: 948573-54-4, Formula: C₁₁H₈ClNO₃)[8]. Understanding the crystal structure of such a molecule is paramount. The solid-state arrangement, dictated by intermolecular forces like hydrogen bonding and π-stacking, profoundly influences critical pharmaceutical properties, including solubility, dissolution rate, and stability. As a definitive crystal structure for this specific methyl ester is not available in the public domain (e.g., the Cambridge Structural Database), this guide will provide a comprehensive analysis based on the published crystal structure of a very close analogue, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .[9] By examining the known, we can construct a robust and scientifically grounded prediction of the unknown, offering valuable insights for future research and development.

Synthesis and Spectroscopic Characterization

The synthesis of 4-quinolone-3-carboxylic acids and their esters is well-established, with the Gould-Jacobs reaction being a cornerstone methodology.[10] This approach typically involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization to form the quinolone ring system.

Proposed Synthetic Workflow

A plausible synthetic route to the title compound would start from 2-amino-3-chlorobenzoic acid. Esterification of the carboxylic acid to the methyl ester, followed by reaction with a suitable malonate derivative and subsequent cyclization, would yield the desired quinolone core.

Caption: Proposed synthetic workflow for the title compound.

Expected Spectroscopic Profile

Based on published data for structurally similar quinolones, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The spectrum would be characterized by distinct signals for the aromatic protons on the quinoline core, a singlet for the proton at the 2-position, and a singlet for the methyl ester protons. The N-H proton of the dihydroquinoline ring would likely appear as a broad singlet at a downfield chemical shift.[10]

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ketone (C4) and the ester group (C=O), along with signals corresponding to the aromatic and heterocyclic carbons.[11]

-

FT-IR: The infrared spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the ketone (around 1650-1680 cm⁻¹), and the C=O stretching of the ester group (around 1700-1730 cm⁻¹).[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (237.64 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.[7][8]

Core Analysis: A Predictive Look into the Crystal Structure

As previously stated, the definitive crystal structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate has not been reported. However, a detailed crystallographic study of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate provides an excellent foundation for a predictive analysis of the title compound's solid-state properties.[9] The substitution of an ethyl for a methyl group, and the shift of the carboxylate from the 3- to the 7-position, are unlikely to alter the fundamental hydrogen bonding motifs that typically dominate the crystal packing of such molecules.

Crystallographic Data of the Analogue: Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The crystal structure of this analogue reveals critical insights into the packing behavior of this class of compounds.[9]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.328(5) |

| b (Å) | 11.043(2) |

| c (Å) | 12.350(4) |

| α (°) | 73.298(17) |

| β (°) | 70.57(3) |

| γ (°) | 77.22(3) |

| Volume (ų) | 1137.8(7) |

| Z (Molecules/unit cell) | 4 |

Data sourced from Acta Crystallographica Section E[9]

A key finding from this study is that the asymmetric unit contains two independent molecules. This highlights the potential for subtle conformational differences and complex packing arrangements even in seemingly simple structures.

Molecular Conformation and Supramolecular Assembly

The 4-quinolone ring system is inherently planar. In the solid state, molecules of this class arrange themselves to maximize favorable intermolecular interactions. The most significant of these are the hydrogen bonds involving the N-H group of the dihydropyridone ring and the oxygen atoms of the keto (C4=O) and carboxylate groups.

In the crystal structure of the ethyl ester analogue, the primary interaction is an N—H⋯O hydrogen bond.[9] These bonds link the independent molecules together, forming supramolecular layers. This type of hydrogen bonding is a classic and robust interaction in quinolone crystal structures.[12][13]

Based on this, we can predict a similar hydrogen bonding scheme for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. The N-H at position 1 will act as a hydrogen bond donor, while the keto oxygen at position 4 is a strong hydrogen bond acceptor. This interaction is fundamental to the formation of stable, layered structures in the crystal lattice.

Caption: Predicted N-H···O hydrogen bonding forming chains.

The presence of the methyl carboxylate at the 7-position introduces another potential hydrogen bond acceptor site (the ester carbonyl). While the primary N-H···O (keto) interaction is expected to dominate, the ester group could participate in weaker C-H···O interactions or influence the overall packing to avoid steric hindrance. The shift from the 3-position (in the analogue) to the 7-position (in the title compound) will alter the relative geometry of the molecules within the hydrogen-bonded layers, but the fundamental layer motif itself is highly likely to be preserved.

Potential Biological Significance and Drug Development Implications

The structural features of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate are directly relevant to its potential as a therapeutic agent. The planar quinolone system is ideal for intercalating into DNA or binding to the active sites of enzymes. The ability to form specific hydrogen bonds, as predicted from our analysis, is crucial for target recognition and binding affinity.

Quinolone derivatives are known to chelate metal ions via the 4-keto and adjacent carboxylate groups, which can be integral to their biological activity.[4] While the carboxylate in the title compound is at the 7-position and thus not adjacent to the keto group, the overall electronic properties and geometry of the molecule will still influence its interaction with biological macromolecules. The 8-chloro substituent can enhance lipophilicity, potentially improving membrane permeability, and can also engage in halogen bonding, an increasingly recognized interaction in drug-receptor binding.

The insights gained from this structural analysis are therefore invaluable for professionals in drug development. A predictive understanding of the solid-state structure can guide formulation strategies, aid in the interpretation of structure-activity relationships (SAR), and inform the design of next-generation analogues with improved efficacy and developability.

Conclusion

While a definitive single-crystal X-ray structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate remains to be published, a robust and scientifically sound model of its solid-state architecture can be constructed through a comparative analysis of closely related, crystallographically characterized compounds. We predict that the crystal structure of the title compound will be dominated by strong N-H···O hydrogen bonds, leading to the formation of stable, layered supramolecular assemblies. This fundamental packing motif, coupled with the specific electronic and steric contributions of the 8-chloro and 7-methylcarboxylate substituents, provides a critical framework for understanding its physicochemical properties and for guiding its future development as a potential therapeutic agent. This guide underscores the power of leveraging existing structural data to make informed predictions, a cornerstone of modern chemical and pharmaceutical research.

References

-

Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-749. [Link]

-

Hryniów, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4645. [Link]

-

Rojas, J. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

Fun, H.-K., et al. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o566–o567. [Link]

-

PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]

-

Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[5][9][10]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

-

Jaroniec, M., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11881. [Link]

-

Leal, J., et al. (2019). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 24(17), 3101. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Szychowska, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(23), 15156. [Link]

-

Bolla, G., & Dastidar, P. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3371–3384. [Link]

- Hong, C. Y., & Domagala, J. M. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. U.S. Patent No. 7,632,944. Washington, DC: U.S.

-

Al-Ostath, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Current HIV Research, 20(4), 295-307. [Link]

-

Gupta, H. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Candish, L., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14139-14154. [Link]

-

Kamiya, M., et al. (2005). Crystal Structure of a Quinolone Antibiotic 8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid. Analytical Sciences: X-ray Structure Analysis Online, 21, x203-x204. [Link]

-

Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate - Lead Sciences [lead-sciences.com]

- 9. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

In Vitro Screening of Novel Quinoline-7-Carboxylate Analogs

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the in vitro screening of novel quinoline-7-carboxylate analogs, tailored for researchers, scientists, and drug development professionals. The narrative moves beyond simple protocols to explain the causal-driven decisions essential for a robust and successful screening campaign.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are noted for a vast spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2] This versatility stems from the quinoline core's ability to be chemically modified at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to engage a wide array of biological targets.

Within this diverse chemical family, quinoline-7-carboxylate analogs represent a promising, yet specific, area of exploration. The carboxylate group at the 7-position can serve as a key interaction point with biological targets or as a handle for further chemical elaboration, making this scaffold a compelling starting point for novel drug discovery programs. This guide outlines a holistic in vitro screening strategy, from initial high-throughput assays to detailed mechanism-of-action studies, designed to identify and validate promising lead compounds.

Foundational Chemistry: The Synthesis of Analog Libraries

A successful screening campaign begins with a well-designed chemical library. The synthesis of novel quinoline-7-carboxylate analogs leverages established organic chemistry reactions, which can be adapted to generate structural diversity. Key synthetic strategies include:

-

The Conrad-Limpach Synthesis: Involves the condensation of aniline derivatives with β-ketoesters.[2]

-

The Doebner-von Miller Reaction: Utilizes the reaction of α,β-unsaturated aldehydes or ketones with anilines.[2]

-

The Pfitzinger Reaction: A versatile method that condenses isatin with α-methylene carbonyl compounds to yield quinoline-4-carboxylic acids, which can be further modified.[3]

-

The Friedländer Synthesis: Employs the condensation of 2-aminobenzaldehydes with ketones.[2]

The choice of synthetic route is critical, as it dictates the feasibility of creating a diverse library of analogs with varied substitutions on the quinoline core. This diversity is paramount for exploring the structure-activity relationship (SAR) and identifying compounds with optimal potency and selectivity.[4]

The Screening Cascade: A Funnel from Hits to Leads

In vitro screening is not a single experiment but a multi-stage funnel designed to efficiently identify promising compounds from a large library.[5] This process, known as the screening cascade, systematically filters compounds based on activity, potency, and selectivity, ensuring that resources are focused on the most viable candidates.

Caption: The In Vitro Screening Cascade Workflow.

2.1. Phase 1: Primary High-Throughput Screening (HTS)

The objective of primary screening is to rapidly assess a large library of analogs to identify "hits"—compounds that exhibit activity against a specific biological target.[6] Given the number of compounds, these assays must be robust, reproducible, and amenable to automation.[7]

Causality in Assay Choice: The selection of an HTS assay is dictated entirely by the biological target. For instance, if the quinoline analogs are designed as enzyme inhibitors, a fluorescence-based assay is often preferred due to its high signal-to-noise ratio and sensitivity.[8][9] Kinases, proteases, and phosphatases are common enzyme targets for which numerous HTS assays are available.[9]

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay (HTS)

This protocol provides a generalized workflow for screening quinoline analogs against a purified enzyme whose activity can be coupled to a fluorescent readout.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). The exact composition is enzyme-dependent.

- Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the activity curve.

- Substrate Stock: Prepare a stock of the fluorogenic substrate. The final concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

- Compound Plates: Prepare 384-well plates containing the quinoline-7-carboxylate analogs dissolved in DMSO at a single high concentration (e.g., 10 mM).

2. Assay Execution (Automated Liquid Handling):

- Compound Dispensing: Transfer a small volume (e.g., 50 nL) of each compound from the stock plates to the 384-well assay plates.

- Controls: Designate columns for controls:

- Negative Control (0% Inhibition): Add DMSO only.

- Positive Control (100% Inhibition): Add a known potent inhibitor of the target enzyme.

- Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

- Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

- Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.

3. Data Analysis:

- Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

- Hit Identification: Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean). Compounds meeting this criterion are classified as primary hits.

Self-Validation Check: The quality and reliability of an HTS assay are assessed using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[10] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

2.2. Phase 2: Secondary Screening and Hit Validation

Primary hits require further validation to confirm their activity, determine their potency, and rule out non-specific effects or cytotoxicity.

Dose-Response Assays (IC₅₀ Determination): Hits are re-tested at multiple concentrations to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Cytotoxicity Screening: It is crucial to determine if the observed activity is due to specific target engagement or simply because the compound is killing the cells. Cell-based assays are essential for this purpose.[11] Assays like the MTT or CCK-8 assay measure cell viability and are critical for identifying compounds with a favorable therapeutic window.[12][13]

Protocol 2: MTT Cell Viability Assay

This protocol assesses the effect of quinoline analogs on the metabolic activity of a chosen cancer cell line, serving as an indicator of cytotoxicity.[12]

1. Cell Plating:

- Seed a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[14]

- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

2. Compound Treatment:

- Prepare serial dilutions of the hit compounds in cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

- Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "vehicle only" (DMSO) controls.

- Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

- Carefully remove the medium from the wells.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate gently for 10 minutes.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.